molecular formula C20H18N8O B2753748 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034284-20-1

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No. B2753748
CAS RN: 2034284-20-1
M. Wt: 386.419
InChI Key: KOWFBAMKHVRBLP-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C20H18N8O and its molecular weight is 386.419. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

A noteworthy approach to the synthesis of biologically significant heterocycles, including the triazolopyridine and pyrimidine derivatives, involves metal-free methods for constructing complex structures. Zheng et al. (2014) demonstrated a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, showcasing an innovative strategy for the oxidative N-N bond formation, which might be relevant to synthesizing compounds with similar frameworks (Zheng et al., 2014). This method emphasizes efficiency in constructing complex heterocyclic structures, potentially applicable to the synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide.

Biological Activities and Applications

The exploration of heterocyclic compounds, including triazolopyrimidines, has led to the discovery of molecules with significant biological activities. For instance, compounds like 1,2,4-triazolo[1,5-a]pyrimidines have been investigated for their cardiovascular properties, including coronary vasodilating and antihypertensive activities (Sato et al., 1980), hinting at the potential therapeutic applications of similarly structured compounds (Sato et al., 1980).

In the realm of antimicrobial research, new thienopyrimidine derivatives have demonstrated pronounced antimicrobial activity, providing a foundation for the development of novel antimicrobial agents (Bhuiyan et al., 2006). This suggests that compounds with a pyrimidine core, including the specified chemical, could be promising candidates for antimicrobial drug development (Bhuiyan et al., 2006).

Mechanism of Action

Target of Action

Similar compounds bearing a [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

Compounds with similar structures have been shown to inhibit c-met kinase . Inhibition of this kinase can disrupt the signaling pathways it is involved in, potentially leading to decreased cell proliferation and survival.

Biochemical Pathways

These pathways regulate various cellular processes, including cell growth, survival, and migration .

Result of Action

Inhibition of c-met kinase by similar compounds can lead to decreased cell proliferation and survival .

properties

IUPAC Name

6-pyrrolidin-1-yl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8O/c29-20(17-11-19(22-12-21-17)27-8-1-2-9-27)24-15-5-3-4-14(10-15)16-6-7-18-25-23-13-28(18)26-16/h3-7,10-13H,1-2,8-9H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWFBAMKHVRBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC(=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

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